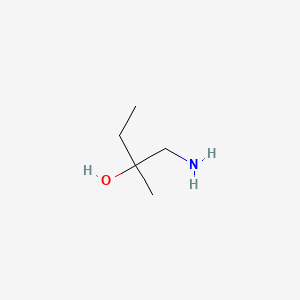

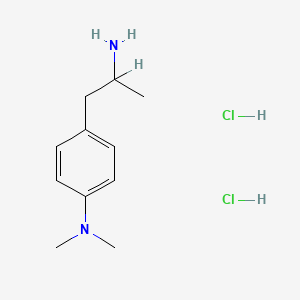

4-(2-aminopropyl)-N,N-dimethylaniline dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-aminopropyl)-N,N-dimethylaniline dihydrochloride, also known as 4-AP, is a chemical compound that has been used in scientific research for several decades. It is a potent potassium channel blocker that has been shown to have a variety of effects on the nervous system. In

科学的研究の応用

Analytical Chemistry

4-(2-aminopropyl)-N,N-dimethylaniline dihydrochloride: is utilized as an analytical reference standard, particularly in mass spectrometry . Its high purity and stability make it suitable for forensic applications, where precise detection and quantification of substances are crucial.

Medicine

In the medical field, this compound’s derivatives are explored for their potential therapeutic effects. While the compound itself is not used for human or veterinary purposes, its structural analogs may be synthesized for pharmacological research .

Biochemistry

Biochemically, 4-(2-aminopropyl)-N,N-dimethylaniline dihydrochloride serves as a building block for synthesizing compounds that can interact with biological systems. It’s particularly relevant in studies involving amphetamines and derivatives, which have significant biochemical implications .

Pharmacology

Pharmacologically, the compound is a precursor in synthesizing agonists for serotonin receptors. These agonists are crucial for understanding and potentially treating disorders related to serotonin imbalance .

Organic Synthesis

In organic synthesis, 4-(2-aminopropyl)-N,N-dimethylaniline dihydrochloride is a valuable intermediate. It can be used to create complex molecules with specific functions, such as highly conductive organic–inorganic hybrid polymer electrolytes .

Materials Science

The compound finds applications in materials science, particularly in the synthesis of functional materials like Jeffamine® ED-2003, which is used in the fabrication of membranes and other polymeric materials .

Forensic Chemistry

Due to its definitive chemical structure, it is used as a standard in forensic chemistry to identify and analyze chemical substances in various samples .

Performance-Enhancing Drugs Research

This compound is also relevant in the research of performance-enhancing drugs. Its structural characteristics allow for the development of analytical methods to detect such substances in biological samples .

作用機序

Target of Action

The primary target of 4-(2-aminopropyl)-N,N-dimethylaniline dihydrochloride, also known as Hydroxyamphetamine, is the adrenergic nerve terminals. It acts as an indirect sympathomimetic agent . The compound is primarily used in eye drops for diagnostic purposes, specifically for the diagnosis of Horner’s syndrome, which is characterized by nerve lesions .

Mode of Action

Hydroxyamphetamine causes the release of norepinephrine from adrenergic nerve terminals, resulting in mydriasis (pupil dilation) . This interaction with its targets leads to changes in the eye, specifically dilation of the pupil, which is useful for diagnostic tests .

Biochemical Pathways

The affected biochemical pathway involves the release of norepinephrine from adrenergic nerve terminals . This release of norepinephrine leads to mydriasis, which is the downstream effect of this pathway .

Pharmacokinetics

The compound is intended for local use only, specifically for ophthalmic use . Therefore, its absorption, distribution, metabolism, and excretion (ADME) properties are localized to the site of application . The impact on bioavailability is also localized to the site of application .

Result of Action

The result of the compound’s action is the dilation of the pupil (mydriasis), which is useful for diagnostic tests . This allows for a better examination of the back of the eye .

Action Environment

The action of the compound is influenced by the environment in which it is used. As it is intended for local use only, specifically for ophthalmic use , the environment of the eye can influence the compound’s action, efficacy, and stability.

特性

IUPAC Name |

4-(2-aminopropyl)-N,N-dimethylaniline;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2.2ClH/c1-9(12)8-10-4-6-11(7-5-10)13(2)3;;/h4-7,9H,8,12H2,1-3H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQNCALMMPMUFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)N(C)C)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10971272 |

Source

|

| Record name | 4-(2-Aminopropyl)-N,N-dimethylaniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10971272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-aminopropyl)-N,N-dimethylaniline dihydrochloride | |

CAS RN |

55875-55-3 |

Source

|

| Record name | Phenethylamine, 4-dimethylamino-alpha-methyl-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055875553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Aminopropyl)-N,N-dimethylaniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10971272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。